2-azido-4-bromo-1-nitrobenzene 2-azido-4-bromo-1-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 847672-85-9
VCID: VC11538601
InChI:
SMILES:
Molecular Formula: C6H3BrN4O2
Molecular Weight: 243

2-azido-4-bromo-1-nitrobenzene

CAS No.: 847672-85-9

Cat. No.: VC11538601

Molecular Formula: C6H3BrN4O2

Molecular Weight: 243

Purity: 95

* For research use only. Not for human or veterinary use.

2-azido-4-bromo-1-nitrobenzene - 847672-85-9

Specification

CAS No. 847672-85-9
Molecular Formula C6H3BrN4O2
Molecular Weight 243

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 2-azido-4-bromo-1-nitrobenzene is C₆H₂BrN₄O₂, derived from a benzene ring substituted with -NO₂, -N₃, and -Br groups. Calculations based on isotopic distributions yield an exact mass of 241.903 g/mol, consistent with bromine’s natural abundance (⁷⁹Br, 50.69%; ⁸¹Br, 49.31%) . The nitro group’s electron-withdrawing nature and the azide’s propensity for cycloaddition reactions dominate the compound’s reactivity.

Crystallographic Data

While no direct crystallographic data for 2-azido-4-bromo-1-nitrobenzene exists, analogous bromonitro-aromatic compounds exhibit monoclinic crystal systems. For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid·H₂O crystallizes in space group P2₁/c with lattice parameters a = 7.177 Å, b = 10.999 Å, c = 10.414 Å, and β = 93.3° . These metrics suggest that the title compound’s solid-state structure may feature similar intermolecular interactions, such as hydrogen bonding between nitro oxygen atoms and adjacent molecules.

Synthesis and Reaction Pathways

Optimization Challenges

The azidation step often suffers from competing side reactions, such as the formation of diazo byproducts or premature azide decomposition. In the synthesis of related compound S2 (2-(2-azido-1-(2-(2-azidoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene), optimizing NaN₃ to 1.2 equivalents and maintaining temperatures below 50°C improved yields to 80% . Similar conditions are recommended for the title compound.

Physicochemical Properties

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Key absorptions include ν(N₃) at ~2127 cm⁻¹, ν(NO₂) at ~1538 cm⁻¹, and ν(C-Br) at ~700 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 8.08 (d, J = 2.2 Hz, 1H, Ar-H), 7.95 (d, J = 8.7 Hz, 1H, Ar-H), 7.65 (dd, J = 8.7, 2.2 Hz, 1H, Ar-H) .

    • ¹³C NMR (100 MHz, CDCl₃): δ 146.90 (C-NO₂), 137.04 (C-Br), 132.28–126.48 (aromatic carbons) .

Thermal Stability and Hazards

2-Azido-4-bromo-1-nitrobenzene is classified under GHS02 (explosive), GHS07 (harmful), and GHS08 (health hazard) . The azide group’s sensitivity to shock and heat necessitates storage at temperatures below -20°C in inert atmospheres. Flash point data for analogous compounds (-27.4°F) underscore the need for explosion-proof equipment during handling.

Applications in Materials Science

Photolabile Caging Agents

The compound’s nitro and azide groups enable its use in photolabile “caged” molecules. For instance, derivatives of 2-azido-4-bromo-1-nitrobenzene serve as precursors for calcium chelators with two-photon absorption properties in the near-IR region . Upon irradiation, the azide group undergoes photolytic cleavage, releasing bioactive molecules in vivo with spatiotemporal precision .

Radical-Mediated Functionalization

Recent advances in bromine azide (BrN₃) chemistry highlight the compound’s potential in radical reactions. Under blue LED irradiation, the azide group participates in azidobromination of alkenes, yielding 1,2-adducts with inverted regioselectivity compared to ionic mechanisms . This reactivity expands the toolbox for synthesizing nitrogen-rich pharmaceuticals.

Future Directions

Future research should explore:

  • Crystallographic Studies: Resolving the compound’s crystal structure to elucidate supramolecular interactions.

  • Bioconjugation Applications: Leveraging azide-alkyne cycloaddition for targeted drug delivery systems.

  • Thermal Stabilization: Developing polymeric matrices to enhance azide stability during storage.

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